Luxeptinib, also known as CG-806, is a synthetic organic compound classified as a non-covalent, reversible inhibitor targeting both wild-type and mutant forms of the FMS-like tyrosine kinase 3 (FLT3) and Bruton’s tyrosine kinase (BTK). It is primarily developed for the treatment of acute myeloid leukemia (AML) and is currently in clinical trials. Luxeptinib exhibits high potency against various FLT3 mutations, making it a promising candidate for overcoming resistance to existing therapies .
Luxeptinib is derived from the proprietary research of CrystalGenomics and has been documented in various chemical databases, including PubChem and ChEMBL. Its IUPAC name is 1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-(2,4,6-trifluorophenyl)urea. The compound is classified under the category of synthetic organic compounds and has been assigned the CAS Registry Number 1616428-23-9 .
Luxeptinib possesses a complex molecular structure characterized by multiple functional groups that contribute to its activity. The molecular formula is , with a molecular weight of approximately 495.44 g/mol. Its structure features:
The compound's 2D structure can be visualized through chemical databases such as PubChem .
Luxeptinib primarily functions through competitive inhibition of ATP binding to FLT3 and BTK. The key reactions involved include:
The compound demonstrates low nanomolar IC50 values against various FLT3 mutations, indicating its high potency in inhibiting kinase activity .
Luxeptinib operates through a mechanism involving:
In preclinical studies, luxeptinib has shown efficacy in reducing cell viability in AML models with various FLT3 mutations .
Luxeptinib exhibits several notable physical and chemical properties:
These properties are critical for determining the drug's formulation for clinical use .
Luxeptinib is primarily investigated for its therapeutic potential in treating acute myeloid leukemia, particularly in cases resistant to standard therapies. Its dual inhibition mechanism offers a novel approach to targeting cancer cells by addressing multiple pathways simultaneously.
Additionally, research indicates potential applications beyond hematological malignancies, including inflammatory diseases where FLT3 and BTK play significant roles .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4